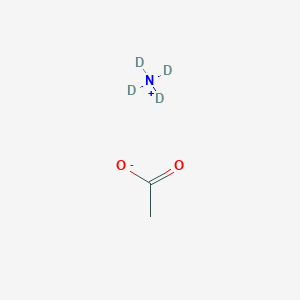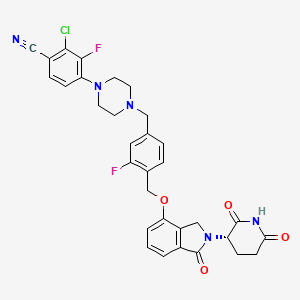
ROR|At agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ROR|At agonist 2” is a synthetic ligand that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. The modulation of RORγt activity has significant implications for the treatment of autoimmune diseases and cancer .
Métodos De Preparación
The synthesis of “ROR|At agonist 2” involves the design and discovery of ligands with a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes the preparation of the indole fragment via a SnAr/reductive cyclization cascade sequence and the benzaldehyde fragment from 2,4-dichlorobenzoic acid. The final step involves a reductive alkylation sequence between the indole and benzaldehyde intermediates .
Análisis De Reacciones Químicas
“ROR|At agonist 2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and tetrahydroquinoline moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
“ROR|At agonist 2” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt ligands.
Biology: The compound is employed to investigate the role of RORγt in the differentiation of T helper 17 cells and the production of interleukin 17.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases and cancer by modulating the immune response.
Industry: The compound is used in the development of new drugs targeting RORγt for various inflammatory and autoimmune conditions
Mecanismo De Acción
The mechanism of action of “ROR|At agonist 2” involves binding to the RORγt receptor, stabilizing the receptor’s active conformation, and promoting the recruitment of coactivator molecules. This interaction enhances the transcriptional activity of RORγt, leading to increased differentiation of T helper 17 cells and production of interleukin 17. The critical role of residue Trp317 in the receptor’s activation has been identified as a key factor in the compound’s mechanism of action .
Comparación Con Compuestos Similares
“ROR|At agonist 2” is unique compared to other similar compounds due to its novel N-sulfonamide tetrahydroquinoline scaffold. Similar compounds include:
Inverse agonists of RORγt: These compounds inhibit the activity of RORγt and reduce the production of interleukin 17.
Other RORγt agonists: These compounds also activate RORγt but may have different scaffolds and binding affinities. The uniqueness of “this compound” lies in its specific scaffold and its ability to selectively modulate RORγt activity
Propiedades
Fórmula molecular |
C30H30F3N3O4S |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1 |
Clave InChI |
PYNADGCIKYWLSV-PVCWFJFTSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)











